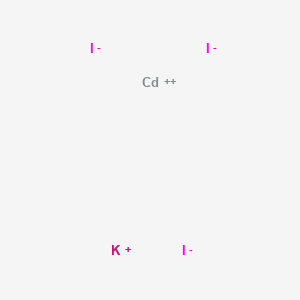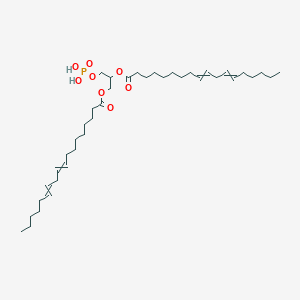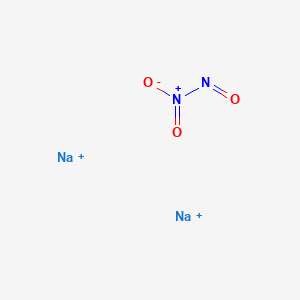
Cadmium potassium iodide (1/1/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cadmium iodide involves the addition of cadmium metal, or its oxide, hydroxide, or carbonate to hydroiodic acid. Alternatively, the compound can be made by heating cadmium with iodine . Potassium iodide is prepared by reacting iodine with potassium hydroxide . The synthesis of cadmium potassium iodide (1/1/3) specifically is not well-documented in the available literature.Molecular Structure Analysis
Cadmium iodide has a crystal structure typical for compounds of the form MX2 with strong polarization effects. The iodide anions in CdI2 form a hexagonal close-packed lattice, while the cadmium cations occupy all of the octahedral holes in alternating layers . A molecule of potassium iodide consists of one potassium cation and one iodide anion, which are held together by an ionic bond .Chemical Reactions Analysis
Cadmium iodide can react with aqueous ammonia to precipitate white cadmium hydroxide, which dissolves in excess ammonia . Potassium iodide can be oxidized into an I2 molecule by introducing an oxidizing agent to it .Physical And Chemical Properties Analysis
Cadmium iodide is a white hygroscopic solid with a density of 5.640 g/cm3. It has a melting point of 387 °C and a boiling point of 742 °C . Potassium iodide appears as cubical crystals, powder, or white granules. It has a density of 3.12 g/cm3, a melting point of 681 °C, and a boiling point of 1,330 °C .Mécanisme D'action
Potassium iodide reduces the viscosity of mucus by increasing respiratory tract secretions; it inhibits the secretion of thyroid hormone and fosters colloid accumulation in thyroid follicles. Following radioactive iodine exposure, potassium iodide blocks the uptake of radioactive iodine by the thyroid, reducing the risk of thyroid cancer .
Safety and Hazards
Cadmium iodide is considered hazardous. It is toxic if swallowed or inhaled, and it is suspected of causing cancer. It may cause damage to organs through prolonged or repeated exposure . Potassium iodide is generally safe for use but can cause side effects such as vomiting, diarrhea, abdominal pain, rash, and swelling of the salivary glands .
Propriétés
IUPAC Name |
potassium;cadmium(2+);triiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.3HI.K/h;3*1H;/q+2;;;;+1/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWZIEXVOQBIBV-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[K+].[Cd+2].[I-].[I-].[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdI3K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648448 |
Source


|
| Record name | Cadmium potassium iodide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cadmium potassium iodide (1/1/3) | |
CAS RN |
14429-88-0 |
Source


|
| Record name | Cadmium potassium iodide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoate](/img/structure/B80205.png)




